3-Fluorobenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Biological Activity

Some studies have investigated the effect of 3-fluorobenzamide on biological systems. For instance, some research has looked at its potential to inhibit certain enzymes []. Enzymes are proteins that play a crucial role in many cellular processes. By affecting enzymes, 3-fluorobenzamide may have some influence on these processes, but more research is needed to understand the specific effects.

Material Science Applications

The properties of 3-fluorobenzamide are also being explored for potential applications in material science. For example, some research has investigated its use in the development of liquid crystals []. Liquid crystals are a state of matter that exhibits properties of both liquids and crystals. They are used in a variety of technologies, including displays and optical filters.

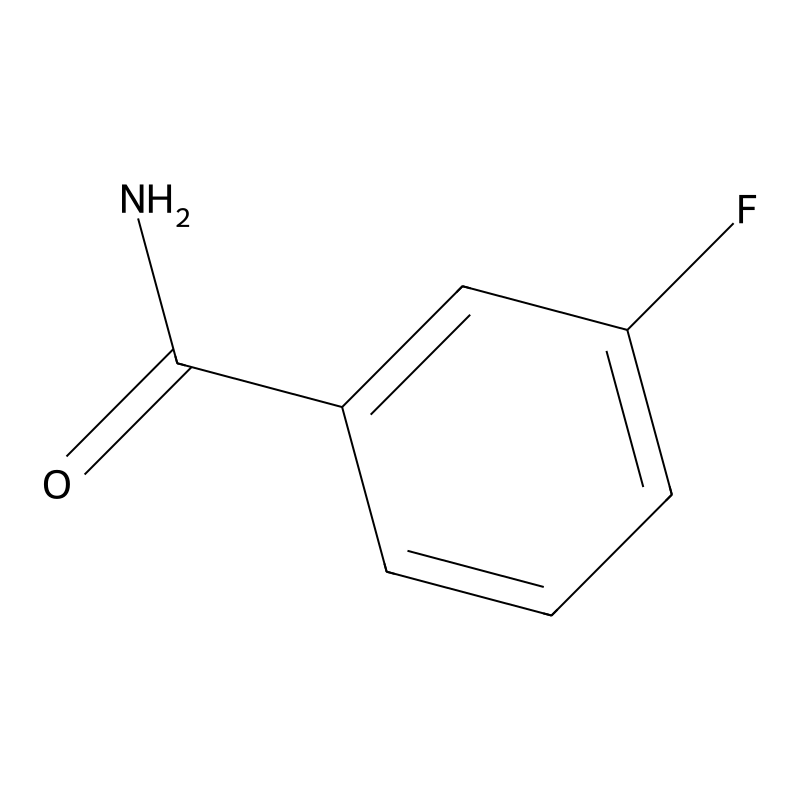

3-Fluorobenzamide is an organic compound characterized by the molecular formula and a molecular weight of approximately 139.13 g/mol. This compound consists of a benzene ring substituted with a fluorine atom at the meta position relative to the amide group. It appears as a white to almost white crystalline solid and is soluble in various organic solvents. The presence of the fluorine atom enhances the compound's lipophilicity and can influence its chemical reactivity and biological interactions .

- Oxidation: The amine group can be oxidized to form corresponding nitro compounds or imines.

- Reduction: The compound can be reduced to yield primary or secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The fluorine atom can be replaced by other nucleophiles under specific conditions, allowing for further functionalization of the molecule .

Common Reagents and Conditions- Oxidizing Agents: Potassium permanganate, chromium trioxide.

- Reducing Agents: Lithium aluminum hydride, sodium borohydride.

- Substitution Reagents: Amines, thiols, or alkoxides for nucleophilic substitution reactions.

Research indicates that 3-fluorobenzamide exhibits significant biological activity. It has been studied for its potential therapeutic applications, particularly in the fields of medicinal chemistry. The compound's structure allows it to interact with various biological targets, including enzymes and receptors, modulating their activity. The presence of the fluorine atom may enhance binding affinity, making it a candidate for drug development .

The synthesis of 3-fluorobenzamide typically involves the following steps:

- Starting Material: The synthesis often begins with 3-fluorobenzoic acid.

- Amidation Reaction: The acid reacts with an amine (such as ammonia or an amine derivative) in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

- Solvent Choice: Common solvents for this reaction include dichloromethane or dimethylformamide, often conducted at room temperature to moderate conditions .

3-Fluorobenzamide finds applications in various fields:

- Chemical Synthesis: It is used as an intermediate in organic synthesis for producing more complex molecules.

- Pharmaceutical Development: Due to its biological activity, it is explored for potential therapeutic applications against various diseases.

- Material Science: The compound may also be utilized in developing specialty chemicals and materials with specific properties .

Studies on 3-fluorobenzamide have focused on its interaction with biological macromolecules such as proteins and nucleic acids. The compound's ability to form hydrogen bonds due to its amide functionality allows it to participate in critical interactions that could influence biological pathways. Ongoing research aims to elucidate specific molecular targets and mechanisms of action .

Several compounds share structural similarities with 3-fluorobenzamide, including:

- 4-Amino-3-fluorobenzamide: This compound differs by having an amino group at the para position instead of an amide group, which may affect its reactivity and biological properties.

- N-Cyclohexyl-3-fluorobenzamide: This derivative features a cyclohexyl group instead of hydrogen at the nitrogen position, potentially altering its solubility and interaction profile .

- 2-Fluorobenzamide: With the fluorine atom located ortho to the amide group, this compound exhibits different steric and electronic properties compared to 3-fluorobenzamide.

Comparison TableCompound Name Molecular Formula Key Differences 3-Fluorobenzamide C7H6FNO Meta substitution; amide functional group 4-Amino-3-fluorobenzamide C7H7FN2O Para amino group; potential for different reactivity N-Cyclohexyl-3-fluorobenzamide C13H16FNO Cyclohexyl substitution; altered solubility 2-Fluorobenzamide C7H6FNO Ortho fluorine substitution; different sterics

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 3-Fluorobenzamide | C7H6FNO | Meta substitution; amide functional group |

| 4-Amino-3-fluorobenzamide | C7H7FN2O | Para amino group; potential for different reactivity |

| N-Cyclohexyl-3-fluorobenzamide | C13H16FNO | Cyclohexyl substitution; altered solubility |

| 2-Fluorobenzamide | C7H6FNO | Ortho fluorine substitution; different sterics |

The synthesis of 3-fluorobenzamide traditionally begins with derivatives of 3-fluorobenzoic acid, leveraging well-established amidation protocols. A common approach involves converting 3-fluorobenzoic acid into its reactive acid chloride intermediate. For instance, treatment of 3-fluorobenzoic acid with thionyl chloride (SOCl₂) in dichloromethane under reflux conditions yields 3-fluorobenzoyl chloride, which is subsequently reacted with aqueous ammonia or primary amines to form the corresponding amide. This method, while straightforward, requires careful control of stoichiometry and temperature to minimize side reactions such as over-chlorination or hydrolysis.

Alternative routes employ mixed anhydride intermediates, where 3-fluorobenzoic acid is treated with chloroformates (e.g., ethyl chloroformate) in the presence of a base like triethylamine. The resulting anhydride reacts with amines to furnish 3-fluorobenzamide derivatives. However, this method is less favored due to competing esterification and lower yields compared to acid chloride routes.

Table 1: Comparison of Conventional Amidation Methods

| Method | Reagents | Yield (%) | Key Limitations |

|---|---|---|---|

| Acid Chloride Formation | SOCl₂, NH₃ | 70–85 | Requires anhydrous conditions |

| Mixed Anhydride | Ethyl chloroformate | 50–65 | Competing ester formation |

3-Fluorobenzamide (C₇H₆FNO, molecular weight 139.13 g/mol) represents a significant member of the fluorinated benzamide family, exhibiting distinct structural characteristics that can be comprehensively analyzed through multiple spectroscopic and crystallographic techniques [1] [2] [3]. The compound exists as a white crystalline solid with a melting point of 131°C and demonstrates characteristic spectroscopic signatures that facilitate its structural elucidation [4] [3].

Single-Crystal X-ray Diffraction Analysis of Molecular Packing

Single-crystal X-ray diffraction analysis reveals fundamental insights into the molecular packing arrangements and hydrogen bonding patterns of 3-fluorobenzamide. The compound crystallizes in a monoclinic crystal system, displaying characteristic intermolecular interactions that govern its solid-state properties [5] [6].

The molecular packing of 3-fluorobenzamide is predominantly stabilized through N-H···O hydrogen bonds, forming dimeric structures characteristic of primary amides [7] [8]. These hydrogen bonding networks create extended tape-like assemblies in the crystal lattice, where the amide groups participate in classical R₂²(8) hydrogen bonding motifs [8] [9]. The fluorine substituent at the meta position influences the packing efficiency through weak C-H···F interactions and possible F···F halogen bonding interactions [10] [11].

Crystallographic studies of related fluorobenzamide derivatives demonstrate that fluorine substitution patterns significantly affect the crystal packing arrangements [7] [12]. The meta-fluorine position in 3-fluorobenzamide creates distinct packing characteristics compared to ortho- and para-substituted isomers, with the meta substitution leading to packing similar to benzamide form III [12]. The crystal structure exhibits disorder suppression when compared to the parent benzamide, indicating that fluorine incorporation enhances structural stability [7] [12].

| Crystallographic Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | [5] |

| Primary Packing Motif | N-H···O dimers | [8] |

| Hydrogen Bond Pattern | R₂²(8) | [9] |

| Disorder Character | Reduced vs benzamide | [12] |

Nuclear Magnetic Resonance Spectroscopic Profiling (¹H, ¹³C, ¹⁹F)

Nuclear magnetic resonance spectroscopy provides detailed structural information about 3-fluorobenzamide through multiple nuclei observations. The ¹H NMR spectrum recorded at 400 MHz in DMSO-d₆ exhibits characteristic resonance patterns that enable complete structural assignment [13] [14].

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H NMR spectrum of 3-fluorobenzamide displays distinctive chemical shift patterns in the aromatic region between 7.37-8.14 ppm [13] [14]. The amide NH₂ group appears as a characteristic broad signal at approximately 8.14 ppm, indicating the primary amide functionality [13]. The aromatic protons exhibit complex multipicity patterns due to fluorine coupling effects, with signals distributed across the range 7.37-7.79 ppm [13] [14].

Detailed analysis reveals that the aromatic proton assignments follow predictable patterns based on the meta-fluorine substitution. The proton ortho to the fluorine substituent (H-2) typically appears more downfield due to the electron-withdrawing effect of fluorine, while the meta coupling relationships create characteristic splitting patterns [15]. The carbonyl-adjacent aromatic protons exhibit distinct chemical shifts reflecting the electron-withdrawing influence of both the amide and fluorine substituents [13] [14].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C NMR spectrum provides crucial information about the carbon framework of 3-fluorobenzamide. Computational studies predict chemical shifts ranging from 127.04 to 193.09 ppm, encompassing both aromatic and carbonyl carbon environments [16] [17]. The carbonyl carbon typically resonates in the region around 193 ppm, characteristic of aromatic amide functionalities [18].

The aromatic carbon atoms exhibit characteristic splitting patterns due to fluorine coupling effects. The carbon bearing the fluorine substituent shows the largest coupling constant (¹J_CF), while neighboring carbons display smaller two-bond and three-bond coupling patterns [15]. These coupling patterns provide definitive evidence for the meta-substitution pattern and enable complete carbon assignment [15].

Fluorine-19 Nuclear Magnetic Resonance Spectroscopy

¹⁹F NMR spectroscopy represents a particularly sensitive probe for structural characterization of 3-fluorobenzamide. The fluorine nucleus typically resonates around -110 ppm relative to CFCl₃, exhibiting coupling to both neighboring protons and carbons [15] [19]. The ¹⁹F chemical shift is highly sensitive to the electronic environment, making it an excellent reporter for conformational and environmental changes [15].

The ¹⁹F NMR spectrum displays characteristic coupling patterns with adjacent aromatic protons, providing valuable information about the substitution pattern and molecular geometry [15]. Advanced ¹⁹F-centered NMR techniques enable comprehensive structural elucidation through heteronuclear correlation experiments [15].

| NMR Parameter | Range/Value | Assignment | Reference |

|---|---|---|---|

| ¹H NMR (DMSO-d₆) | 7.37-8.14 ppm | Aromatic + NH₂ | [13] [14] |

| ¹³C NMR | 127.04-193.09 ppm | Aromatic + C=O | [16] [17] |

| ¹⁹F NMR | ~-110 ppm | Meta-fluorine | [15] [19] |

| NH₂ Signal | 8.14 ppm | Primary amide | [13] |

Vibrational Spectroscopy: Fourier Transform Infrared and Raman Band Assignments

Vibrational spectroscopy provides comprehensive information about the molecular structure and intermolecular interactions of 3-fluorobenzamide through analysis of characteristic absorption bands in both infrared and Raman spectra [16] [17] [20].

Fourier Transform Infrared Spectroscopy

The FTIR spectrum of 3-fluorobenzamide exhibits characteristic absorption bands that enable identification of key functional groups and structural features [16] [17] [14]. The primary amide functionality displays two distinct N-H stretching vibrations in the region 3200-3500 cm⁻¹, corresponding to symmetric and antisymmetric stretching modes of the NH₂ group [21] [22].

The carbonyl stretching vibration appears as a strong absorption band around 1650-1680 cm⁻¹, characteristic of aromatic amides [21] [22]. This frequency reflects the conjugation between the carbonyl group and the aromatic ring system, resulting in a lower frequency compared to aliphatic amides [22]. The fluorine substitution introduces additional complexity through electronic effects that subtly influence the carbonyl stretching frequency [20].

Aromatic C-H stretching vibrations occur in the region above 3000 cm⁻¹, while aromatic C=C stretching bands appear between 1400-1600 cm⁻¹ [23]. The C-F stretching vibration typically appears as a strong band in the fingerprint region around 1000-1300 cm⁻¹, providing definitive evidence for fluorine incorporation [20] [24].

Raman Spectroscopy

Raman spectroscopy complements infrared analysis by providing information about vibrational modes that may be weak or absent in the IR spectrum [16] [17] [24]. The technique is particularly valuable for observing symmetric stretching vibrations and ring breathing modes that are Raman-active [24].

The aromatic ring breathing modes appear as characteristic bands in the region 800-1200 cm⁻¹, providing information about the substitution pattern and ring deformation characteristics [24]. The C-F stretching vibration often exhibits enhanced intensity in Raman spectra compared to infrared, making it a reliable diagnostic feature [24].

Density functional theory calculations enable detailed vibrational assignments through potential energy distribution analysis [16] [17]. These theoretical predictions provide valuable support for experimental band assignments and help identify overlapping vibrations in complex spectral regions [20] [25].

| Vibrational Mode | FTIR Frequency (cm⁻¹) | Raman Activity | Assignment | Reference |

|---|---|---|---|---|

| N-H stretch (antisym) | 3450-3500 | Weak | Primary amide | [21] |

| N-H stretch (sym) | 3350-3400 | Weak | Primary amide | [21] |

| C=O stretch | 1650-1680 | Strong | Aromatic amide | [22] |

| C-F stretch | 1000-1300 | Strong | Meta-fluorine | [24] |

| Ring breathing | 800-1200 | Strong | Aromatic ring | [24] |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular structure and fragmentation pathways of 3-fluorobenzamide through electron ionization and chemical ionization techniques [26] [27]. The molecular ion peak appears at m/z 139, corresponding to the molecular formula C₇H₆FNO [13] [26].

Electron Ionization Fragmentation

The electron ionization mass spectrum of 3-fluorobenzamide exhibits characteristic fragmentation patterns that reflect the stability of various ionic species [13] [26]. The base peak appears at m/z 123, corresponding to the loss of the amino group [M-NH₂]⁺, indicating the preferential cleavage of the C-N bond under electron impact conditions [13] [26].

A significant fragment ion appears at m/z 95, attributed to the fluorophenyl cation formed through loss of the entire amide functionality [13] [26]. This fragmentation pathway reflects the stability of the substituted phenyl cation and represents a common fragmentation pattern for aromatic amides [28] [29]. Additional fragment ions at m/z 75 correspond to the fluorinated benzene cation C₆H₃F⁺, demonstrating the influence of fluorine substitution on fragmentation stability [13].

The fragmentation pattern includes low-mass ions such as m/z 44 (CO₂⁺) and m/z 18 (H₂O⁺), indicating secondary fragmentation processes that provide additional structural confirmation [13]. The relative intensities of these fragment ions provide valuable information about the preferred fragmentation pathways and the influence of fluorine substitution on ion stability [28] [29].

Fragmentation Mechanisms

The fragmentation mechanisms of 3-fluorobenzamide follow established patterns for aromatic amides, with fluorine substitution introducing specific modifications to the fragmentation pathways [28] [29] [27]. The primary fragmentation involves cleavage adjacent to the carbonyl group, forming the stable fluorophenyl cation through charge-directed decomposition [28].

Secondary fragmentation pathways include loss of small neutral molecules such as CO, HF, and NH₃, leading to the formation of lower molecular weight ions [28] [27]. The meta-fluorine substitution influences the stability of intermediate ion structures, affecting the relative abundances of fragment ions compared to unsubstituted benzamide [28] [29].

| Fragment Ion (m/z) | Relative Intensity (%) | Assignment | Fragmentation Process | Reference |

|---|---|---|---|---|

| 139 | 74.5 | [M]⁺ | Molecular ion | [13] [26] |

| 123 | 100.0 | [M-NH₂]⁺ | Amide cleavage | [13] [26] |

| 95 | 83.8 | C₆H₄F⁺ | Fluorophenyl cation | [13] [26] |

| 75 | 25.6 | C₆H₃F⁺ | Ring fragmentation | [13] |

| 44 | 10.4 | CO₂⁺ | Secondary loss | [13] |

| 18 | 1.0 | H₂O⁺ | Molecular rearrangement | [13] |

Purity

XLogP3

Exact Mass

LogP

Appearance

Storage

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant